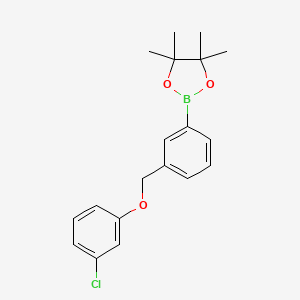

3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester

Description

3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester (CAS: 1860005-05-5) is a boronic ester derivative characterized by a chlorophenoxymethyl substituent on the phenyl ring. Its molecular formula is C₁₆H₂₂BClO₃, with a molecular weight of 308.61 g/mol . The compound features a pinacol (2,3-dimethyl-2,3-butanediol) ester group, which stabilizes the boronic acid moiety, enhancing solubility in organic solvents compared to its parent acid . This structural modification makes it valuable in Suzuki-Miyaura cross-coupling reactions and biomedical applications, such as responsive drug delivery systems .

Properties

IUPAC Name |

2-[3-[(3-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGPYTZDTNEAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(3-Chlorophenoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form phenols or quinones.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The compound participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence reactivity and applications. For example, trifluoromethyl groups (e.g., in CAS 2121514-17-6) enhance metabolic stability in drug design , while ethoxy groups (e.g., CAS 1668474-08-5) improve compatibility with hydrophobic polymers .

- Molecular Weight : Compounds with bulkier substituents (e.g., cyclopropoxymethyl in CAS 1860005-05-5) retain similar molecular weights to simpler analogs due to the pinacol group’s consistent contribution (~142 g/mol) .

Solubility and Solvent Compatibility

Pinacol esters of boronic acids exhibit superior solubility in organic solvents compared to their parent acids. For example:

- 3-(3-Chlorophenoxymethyl)phenylboronic ester dissolves readily in chloroform, acetone, and ethers due to reduced hydrogen bonding from the pinacol group .

- Azaesters (e.g., 3-(1,1-dioxido-2-isothiazolidinyl)phenylboronic ester, CAS 1416367-18-4) show lower solubility in hydrocarbons (e.g., methylcyclohexane) but high solubility in polar solvents like chloroform .

- Fluorinated analogs (e.g., CAS 1402238-26-9) demonstrate enhanced solubility in fluorinated solvents, useful in specialty polymer synthesis .

Biological Activity

3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester is a compound belonging to the class of boronic acid derivatives, which have gained significant interest in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with chlorophenol derivatives under controlled conditions. The pinacol esterification process enhances the stability and solubility of the boronic acid, facilitating its biological applications.

Antiviral Activity

Research has indicated that boronic acid derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV-1). The mechanism is believed to involve the inhibition of viral glycoproteins essential for viral entry into host cells. This suggests that 3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester may also possess similar antiviral capabilities .

Antibacterial Activity

Boronic acids are known for their antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that modifications to the boronic acid structure can enhance its activity against resistant strains. The presence of the chlorophenyl moiety in this compound may contribute to its effectiveness by increasing lipophilicity, allowing better penetration into bacterial membranes .

Cytotoxicity

Investigations into the cytotoxic effects of various boronic esters have demonstrated that some derivatives can induce apoptosis in cancer cells. The cytotoxicity is often dose-dependent and varies based on the specific cell lines tested. For example, studies have shown that phenylboronic acid derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activities of boronic acids and their derivatives:

- Antiviral Studies : A study reported that certain phenylboronic acids exhibited significant antiviral activity against HSV-1, with IC50 values indicating potent inhibition at low concentrations. This highlights the potential for developing antiviral therapies based on boronic acid structures .

- Antibacterial Efficacy : In a comparative analysis, various boronic acid derivatives were tested against common bacterial strains. The results indicated that compounds with halogen substituents (like chlorine) showed enhanced antibacterial effects compared to their non-substituted counterparts .

- Cytotoxicity Testing : A recent investigation assessed the cytotoxic effects of 3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester on different cancer cell lines, revealing a significant reduction in cell viability at higher concentrations. This suggests a promising avenue for further exploration in cancer treatment strategies .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.